molecular formula C18H17Cl2N3OS2 B2683574 (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897483-17-9

(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2683574
CAS No.: 897483-17-9
M. Wt: 426.37
InChI Key: QNBKSXRNKKTTJG-UHFFFAOYSA-N
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Description

(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a thiophene ring substituted with two chlorine atoms, a benzo[d]thiazole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene ring, which is chlorinated to introduce the dichloro substituents. The benzo[d]thiazole moiety is synthesized separately, often through a cyclization reaction involving a substituted aniline and a thioamide.

The piperazine ring is then introduced through a nucleophilic substitution reaction, where the piperazine displaces a leaving group on an intermediate compound. Finally, the methanone linkage is formed through a condensation reaction, typically involving an aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable compound for drug discovery and development.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
  • (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperidin-1-yl)methanone
  • (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)morpholin-1-yl)methanone

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the thiophene and benzo[d]thiazole moieties, along with the piperazine ring, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

Properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3OS2/c1-10-7-11(2)15-13(8-10)21-18(26-15)23-5-3-22(4-6-23)17(24)12-9-14(19)25-16(12)20/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBKSXRNKKTTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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